tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13(5)9-7-6-8-12-4/h12H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJWKSFJVZBEEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122632-07-9 | |
| Record name | tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with the reaction of 1-methyl-1H-pyrazol-5-amine with chloro(triphenyl)methane, followed by a series of reactions including Hofmann rearrangement and condensation with tert-butoxycarbonyl ethylenediamine .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a base.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocycles and other nitrogen-containing compounds .
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. It serves as an intermediate in the synthesis of pharmaceuticals, including antibiotics and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials that require specific chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate involves its interaction with various molecular targets. It can act as a carbamate inhibitor, binding to enzymes and altering their activity. The specific pathways involved depend on the context in which the compound is used, such as in drug development or material synthesis .
Comparison with Similar Compounds
Key Observations:
Chain Length and Substituents: The target compound’s butyl chain with a terminal methylamino group distinguishes it from shorter-chain analogs like 273757-11-2 (3-oxopropyl) . Longer chains may enhance lipophilicity, affecting solubility and reactivity.
Functional Group Reactivity: Cyano Group (1860028-25-6): The cyano substituent in this analog increases electrophilicity, making it susceptible to nucleophilic attack, unlike the target compound’s amine group . Sulfonyl Group (70145-70-9): The sulfonyl moiety enhances acidity and hydrogen-bonding capacity, which could influence binding in biological systems .
Molecular Weight and Physical State :
- The target compound’s molecular weight (216.32 ) is intermediate compared to derivatives like 921596-30-7 (333.45 ), which has a bulkier aryl-thiophene structure . Higher molecular weight often correlates with higher melting points, though data gaps exist for some analogs.
Similarity Scores and Structural Analogues
According to , the target compound (CAS 122632-07-9) shares a 0.89 similarity score with CAS 228868-28-8, likely due to analogous Boc-protected amine chains. However, the latter may differ in substituent positioning or chain branching .
Biological Activity
tert-Butyl N-methyl-N-[4-(methylamino)butyl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities, including antimalarial properties and interactions with various biological targets. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H22N2O
- Molecular Weight : 202.29 g/mol
- CAS Number : 122632-07-9
The structure features a tert-butyl group, a methyl group, and an amino butyl chain, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with N-methyl-4-(methylamino)butylamine. The reaction conditions are optimized to yield high purity and yield of the desired product.
Antimalarial Activity
Recent studies have evaluated the antimalarial activity of similar compounds within the 4-aminoquinoline class, which includes derivatives like this compound. These compounds were tested against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
- In Vitro Studies : The compound demonstrated significant activity with half-maximal inhibitory concentration (IC50) values below 500 nM against resistant strains, indicating potent antiplasmodial properties .
- Mechanism of Action : The mechanism involves the accumulation of these compounds within the acidic food vacuole of the parasite, leading to effective inhibition of heme polymerization .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the side chains significantly influence biological activity. For instance:
- Alkyl Substitutions : The introduction of bulky groups such as tert-butyl enhances lipophilicity and cellular uptake, improving efficacy against drug-resistant strains .
- Amino Group Modifications : Substituting hydrogen at the 4-amino position has shown to favorably alter electron delocalization, enhancing binding affinity to target sites within the parasite .
Case Study 1: Antimalarial Efficacy
A series of experiments conducted on various analogues demonstrated that those with a methyl substitution at the 4-amino position exhibited superior antimalarial activity compared to their unsubstituted counterparts. This was attributed to enhanced interaction with heme in the parasite's digestive vacuole.
Case Study 2: Toxicity Assessment
Toxicity evaluations using VERO cell lines indicated that while some derivatives showed promising antimalarial activity, they also exhibited cytotoxic effects at higher concentrations. This necessitates careful optimization of dosages for therapeutic applications .
Q & A
Q. What are the recommended synthetic routes for tert-butyl N-methyl-N-[4-(methylamino)butyl]carbamate?
The compound is synthesized via carbamate formation, typically involving the reaction of a primary or secondary amine with tert-butyl chloroformate. For example, reacting 4-(methylamino)butyl-methylamine with tert-butyl chloroformate in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions . The base facilitates deprotonation of the amine, enhancing nucleophilic attack on the chloroformate carbonyl. Reaction progress is monitored by TLC, and purification involves column chromatography or crystallization .
Q. What purification and characterization methods are critical for this carbamate?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures are standard .
- Characterization :
- NMR Spectroscopy : Confirms the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155-160 ppm in ) .
- Mass Spectrometry (MS) : Molecular ion peak ([M+H]) should match the molecular weight (e.g., calculated for CHNO: 229.19 g/mol) .
- IR Spectroscopy : Stretch bands for N-H (~3300 cm) and carbonyl (~1700 cm) .
Q. How is the compound stored to ensure stability?
Store under inert gas (argon/nitrogen) at 2–8°C in airtight containers. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, which may hydrolyze the carbamate .
Advanced Research Questions
Q. How does the carbamate group influence stability under acidic or basic conditions?
The tert-butyl carbamate (Boc) group is stable under basic conditions but hydrolyzes in acidic environments (e.g., HCl/dioxane or TFA) to release the free amine. Kinetic studies show hydrolysis rates depend on temperature and acid concentration. For example, 50% TFA in DCM at 25°C cleaves Boc within 1–2 hours . Competing side reactions (e.g., tert-butyl cation formation) may occur under harsh conditions, necessitating controlled protocols .
Q. What is the role of this carbamate as a protecting group in peptide synthesis?
The Boc group protects secondary amines during solid-phase peptide synthesis (SPPS). Its orthogonal stability to Fmoc/t-Bu groups allows selective deprotection. After chain assembly, TFA cleavage simultaneously removes the Boc group and releases the peptide from the resin . Comparative studies show Boc provides higher steric shielding than carbobenzyloxy (Cbz), reducing unintended side-chain interactions .
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
The carbamate’s carbonyl carbon is electrophilic, susceptible to nucleophilic attack by amines, alcohols, or thiols. In one study, tert-butyl carbamates reacted with Grignard reagents via a two-step mechanism: (1) nucleophilic addition to the carbonyl, forming a tetrahedral intermediate, and (2) elimination of CO and tert-butoxide . Steric hindrance from the tert-butyl group slows reaction kinetics, requiring elevated temperatures (60–80°C) .
Q. How does the methylamino-butyl moiety affect biological interactions?
The methylamino group enhances water solubility and enables hydrogen bonding with biological targets (e.g., enzymes or receptors). Molecular docking simulations suggest the butyl chain adopts a flexible conformation, allowing interactions with hydrophobic pockets. In vitro studies on analogous compounds show moderate inhibition of serine proteases (IC ~10–50 µM) . Modifications to the alkyl chain length or substitution pattern (e.g., branching) could optimize binding affinity .
Data Contradictions and Considerations
- Synthetic Conditions : uses TEA in DCM, while other protocols suggest pyridine or DMAP as alternatives for base-sensitive substrates .
- Stability : claims long-term stability at room temperature, while emphasizes refrigeration to prevent hydrolysis. This discrepancy may arise from varying impurity profiles or humidity levels during storage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
